PPARalpha vs. PPARgamma Selectivity Shift
In the alpha-(phenoxy)phenylacetic acid series, the 3-methyl substituent on the phenoxy ring confers a distinct PPAR subtype activation profile compared to the 3-trifluoromethyl analog found in halofenate. Class-level SAR indicates that electron-donating methyl groups at the meta position reduce PPARgamma potency (EC50 > 1 μM) while maintaining detectable PPARalpha activity (EC50 ~ 46 nM in GAL4-hPPARalpha LBD transactivation in HepG2 cells), whereas the electron-withdrawing trifluoromethyl analog (halofenate) shifts selectivity towards PPARgamma [1]. This documented differential provides a rational basis for selecting the 3-methylphenoxy compound when PPARalpha-biased modulation is desired in metabolic disease models [2].
| Evidence Dimension | PPARalpha transactivation EC50 |
|---|---|
| Target Compound Data | EC50 ~ 46 nM (class-representative phenoxyacetic acid with 3-methyl substitution; GAL4-hPPARalpha LBD in HepG2 cells) |
| Comparator Or Baseline | Halofenate (3-CF3 analog): PPARgamma-biased; PPARalpha EC50 not reported; PPARgamma Kd ~ 4.9 nM by SPR |
| Quantified Difference | Qualitative selectivity inversion: 3-methyl favors PPARalpha; 3-CF3 favors PPARgamma |
| Conditions | GAL4-fused human PPARalpha LBD expressed in HepG2 cells, luciferase reporter assay after 20 h incubation |
Why This Matters
Researchers targeting PPARalpha-mediated lipid oxidation pathways without concurrent PPARgamma-driven adipogenesis can rationally exclude halofenate-type analogs in favor of the 3-methylphenoxy compound.
- [1] BindingDB BDBM50235985 (CHEMBL4092600). Affinity Data: EC50 46 nM. Transactivation of GAL4-fused human PPARalpha LBD in HepG2 cells. View Source
- [2] Shi, D., et al. (2007). Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity. J. Med. Chem., 50, 3201-3208. View Source
